molecular formula C17H13ClN4 B12726609 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride CAS No. 1257259-93-0

6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride

Cat. No.: B12726609
CAS No.: 1257259-93-0
M. Wt: 308.8 g/mol
InChI Key: BUZVIRDRMZJESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula

The molecular formula of the base compound, 6-(1H-imidazol-1-yl)-2-phenylquinazoline, is C17H12N4 , as confirmed by high-resolution mass spectrometry. The hydrochloride salt incorporates one additional hydrogen and chlorine atom, yielding C17H13ClN4 .

Compound Form Molecular Formula Molecular Weight (g/mol)
Base (CR4056) C17H12N4 272.3
Hydrochloride salt C17H13ClN4 308.8 (calculated)

Structural Isomerism

  • Positional Isomerism :

    • The imidazol-1-yl and phenyl groups could theoretically occupy alternative positions on the quinazoline ring (e.g., 4-imidazol-1-yl-2-phenylquinazoline). However, synthetic routes for CR4056 specifically target positions 2 and 6.
    • Imidazole tautomerism: The 1H-imidazole moiety exhibits tautomerism between 1H- and 3H- forms, though the 1H-configuration is stabilized in this compound.
  • Stereoisomerism :

    • The planar quinazoline and imidazole rings preclude geometric isomerism.
    • No chiral centers are present in the molecule.

CAS Registry Number and Alternative Synonymous Designations

CAS Registry Number

  • Base compound (CR4056) : 1004997-71-0.
  • Hydrochloride salt : Not explicitly listed in the provided sources. Derivatives such as the succinate (1257259-94-1) and phosphate (1257260-02-8) salts have distinct CAS numbers, suggesting the hydrochloride form would similarly receive a unique identifier.

Alternative Synonymous Designations

  • IUPAC name : 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride.
  • Research codes : CR4056 hydrochloride (derived from parent compound CR4056).
  • Non-systematic synonyms :
    • 2-Phenyl-6-(1H-imidazol-1-yl)quinazoline hydrochloride.
    • 6-Imidazol-1-yl-2-phenylquinazoline HCl.

Properties

CAS No.

1257259-93-0

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

6-imidazol-1-yl-2-phenylquinazoline;hydrochloride

InChI

InChI=1S/C17H12N4.ClH/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21;/h1-12H;1H

InChI Key

BUZVIRDRMZJESH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4.Cl

Origin of Product

United States

Chemical Reactions Analysis

CR-4056 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Profile

Analgesic Properties
6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride has been identified as a potent analgesic. Research indicates that it is effective in managing both acute and chronic pain conditions, including postoperative pain, fibromyalgia, neuropathic pain, and cancer-related pain . The compound's mechanism of action involves modulation of pain pathways, making it a valuable candidate for further clinical development.

Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in various animal models, indicating its potential use in treating inflammatory diseases . The ability to inhibit inflammatory mediators positions it as a promising therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Antidepressant Activity
Recent studies have highlighted the antidepressant effects of 6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride. It acts as a monoamine oxidase inhibitor (MAOI), which is beneficial in the treatment of depression and related mood disorders . The compound's interaction with neurotransmitter systems suggests that it could provide an alternative approach to traditional antidepressants.

Chemical Characteristics and Formulation

The solid-state properties of 6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride are crucial for its bioavailability and efficacy. The compound exists in various crystalline forms, which can affect its solubility and stability. Understanding these polymorphic forms is essential for developing effective pharmaceutical formulations .

Table 1: Crystalline Forms and Their Properties

Crystalline FormSolubilityStabilityBioavailability
Form AHighStableEnhanced
Form BModerateLess stableReduced
Form CLowUnstablePoor

Case Studies

Case Study 1: Pain Management
In a clinical trial involving patients with chronic pain conditions, CR-4056 showed significant reductions in pain scores compared to placebo. The study highlighted its effectiveness in managing neuropathic pain, with participants reporting improved quality of life .

Case Study 2: Depression Treatment
Another study assessed the antidepressant effects of the compound in a cohort of individuals diagnosed with major depressive disorder. Results indicated that patients receiving CR-4056 experienced marked improvements in depressive symptoms within four weeks of treatment .

Mechanism of Action

CR-4056 hydrochloride exerts its effects by acting as a ligand for the imidazoline-2 receptor. This interaction facilitates the noradrenergic inhibitory pain pathways, providing analgesic effects. Additionally, it has been found to modulate NMDA receptor activity, which may contribute to its neuroprotective effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Imidazole Moieties

4-(1H-Imidazol-1-yl)butyl Methacrylate Hydrochloride (3a)
  • Structure : Contains a methacrylate backbone with a 4-(imidazolyl)butyl side chain.
  • Properties : Exhibits pH-responsive behavior due to protonation/deprotonation of the imidazole ring, enabling applications in smart polymers .
  • Comparison : Unlike CR4056, 3a lacks the quinazoline core and phenyl group, limiting its pharmacological utility but enhancing material science applications.
2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride
  • Structure : A simpler imidazole derivative with a hydroxymethyl group at position 2 and a methyl group at position 1.
  • Properties : Lower molecular weight (164.6 g/mol) compared to CR4056 (~314.8 g/mol) .
  • Comparison : The absence of aromatic quinazoline and phenyl groups reduces receptor-binding complexity, making it less relevant for MAO-A inhibition.
2-[(2-tert-Butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole Hydrochloride
  • Structure: Features a dihydroimidazole core with a bulky tert-butylphenoxy substituent.
  • Properties : The steric hindrance from tert-butyl groups may reduce binding affinity to imidazoline receptors compared to CR4056’s planar quinazoline structure .

Pharmacological Analogues

Dazoxiben Hydrochloride (4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride)
  • Structure : Combines a benzoic acid group with an imidazole-ethoxy linker.
  • Pharmacology : A thromboxane synthase inhibitor (IC₅₀ = 0.1 µM) used in antiplatelet therapy .
  • Comparison : While both compounds contain imidazole, CR4056’s quinazoline core enables MAO-A inhibition, whereas Dazoxiben’s benzoic acid moiety directs thromboxane targeting.
CR4056 vs. SAR405 R Enantiomer
  • SAR405 R Enantiomer : A PIK3C3/Vps34 inhibitor with structural dissimilarity (lacks imidazole and quinazoline) .
  • Comparison : Highlights the specificity of CR4056 for MAO-A and imidazoline receptors, contrasting with SAR405’s kinase inhibition.

Physicochemical and Commercial Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Application Source
CR4056 ~314.8 Quinazoline, Phenyl, Imidazole MAO-A Inhibition, Neuroscience
5-Bromo-1H-imidazole-2-carboxylic Acid Hydrochloride 207.4 Bromo-imidazole, Carboxylic Acid Intermediate for drug synthesis
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride 268.7 Chlorophenyl, Imidazole, Amine Life science research

Biological Activity

6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a larger class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The biological activity of 6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride is primarily attributed to its ability to interact with specific molecular targets in the body. Key mechanisms include:

  • Monoamine Oxidase (MAO) Inhibition : The compound acts as an MAO inhibitor, which is significant for its potential use in treating depression and related disorders. MAO inhibitors increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain .
  • Imidazoline Receptor Binding : It has been noted that this compound may also bind to imidazoline receptors, which are implicated in regulating blood pressure and neuroprotection .

Anticancer Properties

Research indicates that 6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCC82712.5Induces G2/M phase cell cycle arrest
A54915.0PI3K pathway inhibition
MCF-710.0Apoptosis induction via caspase activation

The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus50 µMBacteriostatic
Escherichia coli75 µMBactericidal
Candida albicans100 µMAntifungal

These findings suggest that the compound may be useful in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Recent case studies have explored the therapeutic implications of 6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride:

  • Depression Treatment : A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as an MAO inhibitor .
  • Cancer Therapy : A study involving patients with non-small cell lung cancer (NSCLC) treated with this compound as part of a combination therapy showed improved survival rates and reduced tumor size, suggesting enhanced efficacy when used alongside traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A key synthetic route involves nucleophilic substitution of 4-chloro-2-phenylquinazoline with 1H-imidazole derivatives. For example, substituting 4-chloro-2-phenylquinazoline with 1-(3-aminopropyl)imidazole in triethylamine (TEA) and dimethylformamide (DMF) at room temperature yields 84% product . Optimization includes:

  • Reagent selection : TEA acts as a base to deprotonate the imidazole, enhancing nucleophilicity.
  • Solvent choice : Polar aprotic solvents like DMF improve reaction kinetics.
  • Temperature control : Mild conditions (room temperature) minimize side reactions.
  • Yield improvement : Extended reaction times (4 hours) ensure completion.

Q. How can researchers confirm the structural integrity of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify aromatic protons (quinazoline ring: δ 7.5–8.5 ppm) and imidazole protons (δ 7.0–7.5 ppm) .
  • X-ray crystallography : Resolve the crystal lattice to confirm the hydrochloride salt formation and steric arrangement .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ~348 for the free base).

Advanced Research Questions

Q. What computational tools can predict feasible synthetic pathways or troubleshoot low yields in quinazoline-imidazole derivatives?

  • Methodological Answer : AI-driven platforms (e.g., ICReDD’s quantum chemical calculations) integrate reaction path searches and experimental data to optimize conditions . For example:

  • Reaction feasibility : Use density functional theory (DFT) to model transition states and energy barriers for imidazole substitution.
  • Data-driven optimization : Apply machine learning to historical reaction datasets (e.g., Reaxys) to predict optimal solvents or catalysts .
  • Case study : A 20% yield improvement was achieved by switching from DMF to acetonitrile, as predicted by computational solvent polarity analysis .

Q. How can researchers resolve contradictions in biological activity data for 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride across assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .
  • Dose-response curves : Compare EC50 values across assays to identify outlier conditions (e.g., pH sensitivity in antimicrobial tests) .
  • Mechanistic studies : Employ molecular docking to verify target binding (e.g., imidazole interaction with cytochrome P450 enzymes) versus off-target effects .

Q. What strategies enhance the stability of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride in aqueous solutions for in vivo studies?

  • Methodological Answer : Stability challenges include hydrolysis of the quinazoline ring and imidazole protonation. Solutions involve:

  • pH buffering : Maintain pH 6–7 to prevent dehydrochlorination .
  • Lyophilization : Store as a lyophilized powder and reconstitute in degassed PBS to minimize oxidation .
  • Co-solvents : Use cyclodextrins or PEG-400 to improve solubility and shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.